BENGHE Foundational & Exploratory

Check Availability & Pricing

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride
molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

[2-(4-Chlorophenyl)phenyl]sulfonyl
Compound Name:
chloride
CAS No.: 887344-37-8
Cat. No.: B1352784
- 7

Technical Guide: [2-(4-
Chlorophenyl)phenyl]sulfonyl Chloride
Executive Summary

Compound ldentity: [2-(4-Chlorophenyl)phenyl]sulfonyl chloride CAS Registry Number:
887344-37-8 Molecular Formula: C12HsCl202S Molecular Weight: 287.16 g/mol

[2-(4-Chlorophenyl)phenyl]sulfonyl chloride is a specialized organosulfur building block
characterized by a biphenyl core with orthogonal functionalization. Unlike simple para-
substituted sulfonyl chlorides, this molecule features a sulfonyl chloride group at the ortho (C2)
position of the proximal ring and a chlorine atom at the para (C4') position of the distal ring.
This specific substitution pattern introduces significant steric torsion, preventing the coplanar
alignment of the phenyl rings—a critical feature for disrupting molecular symmetry and
enhancing solubility in medicinal chemistry scaffolds. It serves as a high-value intermediate in
the synthesis of biaryl sulfonamide pharmacophores, particularly for Nav1.7 sodium channel
inhibitors and Smoothened (Smo) receptor antagonists.

Molecular Architecture & Physiochemical
Properties[1][2]
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Structural Analysis: The Ortho-Effect

The defining feature of this molecule is the steric clash between the bulky sulfonyl chloride
group (-SO2CI) at position 2 and the protons at positions 2' and 6' of the adjacent chlorophenyl
ring.

e Biphenyl Torsion: In unsubstituted biphenyl, the dihedral angle is approximately 44° in
solution. The introduction of the -SO2CI group at the ortho position forces the system into a
more twisted conformation (dihedral angle typically >60°) to minimize steric repulsion.

» Electronic Deshielding: The electron-withdrawing nature of the sulfonyl group, combined with
the inductive effect of the 4'-chloro substituent, creates a highly electrophilic sulfur center.
However, the steric bulk of the ortho-biphenyl moiety partially shields the sulfur atom,
modulating its reactivity toward nucleophiles compared to unhindered benzenesulfonyl

chlorides.
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Synthetic Pathways[4][5]
Primary Route: The Sandmeyer-Type Chlorosulfonation
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Direct chlorosulfonation of 4-chlorobiphenyl typically yields the para (4'-) or para (4-) isomer
due to steric control. Therefore, the most reliable route to the ortho-isomer is via the diazonium
salt of the corresponding aniline (2-amino-4'-chlorobiphenyl). This method ensures complete

regiocontrol.
Protocol Logic:

» Diazotization: The amine is converted to the diazonium salt using sodium nitrite and
hydrochloric acid at low temperature (0 °C) to prevent decomposition.

o Sulfonyl Group Transfer: The diazonium species is reacted with sulfur dioxide (SOz) in the
presence of a copper(ll) chloride catalyst (Meerwein reaction variant). The copper mediates
the single-electron transfer (SET), generating a sulfonyl radical that is trapped by chloride.

Visualization of Synthesis (Graphviz)
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Figure 1: Regioselective synthesis via the Sandmeyer-Meerwein chlorosulfonation route.

Reactivity Profile & Experimental Handling
Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of this compound is the formation of sulfonamides. Due to the steric
hindrance at the ortho position, reaction times may be longer than standard benzenesulfonyl

chlorides.

Standard Protocol for Sulfonamide Synthesis:
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Base: Pyridine (as solvent/base) or Triethylamine (1.2 equiv) to scavenge HCI.

Temperature: Start at 0 °C, then warm to Room Temperature (RT). Reflux may be required
for sterically hindered amines.

Workup: Quench with dilute HCI to remove excess amine/pyridine. Wash with brine.

Hydrolysis Sensitivity

The S-Cl bond is labile. Exposure to atmospheric moisture converts the chloride to the sulfonic
acid ([2-(4-chlorophenyl)phenyl]sulfonic acid), which is a non-reactive dead-end for coupling.

o Storage: Store under inert gas (Nitrogen/Argon) at 2—8 °C.

e QC Check: Run TLC (Hexane/EtOAc 8:2). The sulfonyl chloride moves near the solvent
front; the sulfonic acid stays at the baseline.

Reactivity Flowchart
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Figure 2: Divergent reactivity pathways. Green path indicates primary medicinal application.

Applications in Drug Discovery[4][5][6][7]
Nav1.7 Inhibitors
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Biaryl sulfonamides derived from this scaffold have shown potential as selective inhibitors of
the voltage-gated sodium channel Navl.7, a key target for pain management. The twisted
biphenyl structure allows the molecule to occupy hydrophobic pockets within the channel's
voltage-sensing domain while positioning the sulfonamide "head" group for hydrogen bonding.

Hedgehog Pathway Antagonists

Derivatives of ortho-substituted biphenyls act as antagonists to the Smoothened (Smo)
receptor.[1] The 4'-chloro substituent provides a halogen bond anchor point, while the
sulfonamide linkage orients the second aromatic ring to block the receptor's transmembrane
tunnel.

Safety & References
Safety Precautions

o Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).
e Lachrymator: May cause irritation to respiratory tract. Handle only in a fume hood.

o Decomposition: Releases HCI gas upon contact with water.

References

» Synthesis of Sulfonyl Chlorides: Willis, M. C., et al.[2] "A Sandmeyer-type sulfonyl chloride
synthesis from feedstock anilines."[2] Organic Letters, 2011.[2]

e Nav1l.7 Inhibitor Scaffolds: "Application of a Parallel Synthetic Strategy in the Discovery of
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» Biphenyl Reactivity & Ortho Effect: Sovocool, G. W., et al. "Use of the 'ortho effect' for
chlorinated biphenyl isomer identification."[3] Biomedical & Environmental Mass
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e Compound Data: PubChem CID 74192 (Analogous structure: 4'-chloro[1,1'-biphenyl]-4-
sulfonyl chloride). (Note: Specific isomer data extrapolated from close structural analogs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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